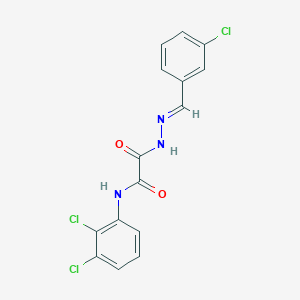![molecular formula C25H32N6O3 B12015159 N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-69-0](/img/structure/B12015159.png)
N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est un composé organique complexe avec une structure unique qui comprend un groupe cyclohexyle, un cycle morpholine et plusieurs atomes d'azote
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique plusieurs étapes, y compris la formation de la structure triazatricyclo et l'introduction des groupes cyclohexyle et morpholine. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement des techniques de synthèse à grande échelle, y compris des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes garantiraient un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction: Les réactions de réduction peuvent modifier les groupes imino et oxo.
Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau des groupes morpholine et cyclohexyle.
Réactifs et conditions courantes
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les produits désirés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents acides carboxyliques, tandis que la réduction pourrait produire des amines ou des alcools.
Applications de la recherche scientifique
N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et les processus métaboliques.
Applications De Recherche Scientifique
N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
N-cyclohexyl-N’-(2-(4-morpholinyl)éthyl)carbodiimide: Un composé avec une structure morpholine et cyclohexyle similaire mais des groupes fonctionnels différents.
6-Ethoxy-4-N-(2-morpholin-4-yléthyl)-2-N-propan-2-yl-1,3,5-triazine: Un autre composé avec un groupe morpholine et un cycle triazine.
Unicité
N-cyclohexyl-6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est unique en raison de sa structure triazatricyclo complexe et de la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques non trouvées dans des composés similaires.
Propriétés
Numéro CAS |
618383-69-0 |
|---|---|
Formule moléculaire |
C25H32N6O3 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O3/c1-17-6-5-9-31-22(17)28-23-20(25(31)33)16-19(24(32)27-18-7-3-2-4-8-18)21(26)30(23)11-10-29-12-14-34-15-13-29/h5-6,9,16,18,26H,2-4,7-8,10-15H2,1H3,(H,27,32) |
Clé InChI |
NEUZNGHMNHHBFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC5CCCCC5 |
Solubilité |
52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)


![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)


![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
